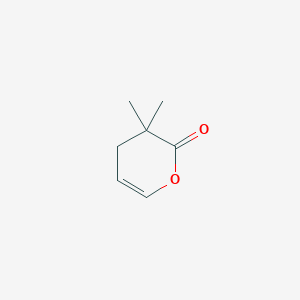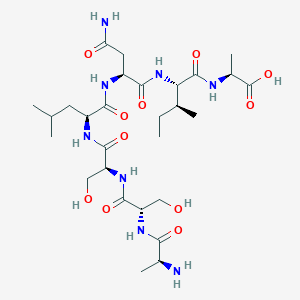
Benzenesulfonamide, N,N'-1,2-ethanediylbis[N-bromo-2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes benzenesulfonamide groups linked by an ethanediyl bridge and substituted with bromo and methyl groups. Its molecular formula is C16H18Br2N2O4S2, and it has a molecular weight of 526.263 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- typically involves the reaction of benzenesulfonamide derivatives with ethanediyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonamide, N,N’-1,2-ethanediylbis[3-methyl-]
- Benzenesulfonamide, N,N’-1,2-ethanediylbis[4-methyl-]
- Benzenesulfonamide, N,N’-1,2-ethanediylbis[4-methyl-N-[2-[(4-methylphenyl)sulfonyl]oxy]ethyl-]
Uniqueness
Benzenesulfonamide, N,N’-1,2-ethanediylbis[N-bromo-2,5-dimethyl- is unique due to the presence of bromo and methyl groups, which impart distinct chemical properties and reactivity. These substitutions enhance its potential as a versatile reagent in organic synthesis and its efficacy in biological applications compared to its analogs .
Propiedades
Número CAS |
252984-23-9 |
|---|---|
Fórmula molecular |
C18H22Br2N2O4S2 |
Peso molecular |
554.3 g/mol |
Nombre IUPAC |
N-bromo-N-[2-[bromo-(2,5-dimethylphenyl)sulfonylamino]ethyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H22Br2N2O4S2/c1-13-5-7-15(3)17(11-13)27(23,24)21(19)9-10-22(20)28(25,26)18-12-14(2)6-8-16(18)4/h5-8,11-12H,9-10H2,1-4H3 |
Clave InChI |
GEMSMYHSFAVYAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(CCN(S(=O)(=O)C2=C(C=CC(=C2)C)C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)






oxophosphanium](/img/structure/B14257939.png)

![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
